molecular formula C29H22ClN3O B375300 (4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

Cat. No.: B375300
M. Wt: 464g/mol
InChI Key: XYZPQTGUBKVTLR-IZLXSDGUSA-N
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Description

1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] typically involves multiple steps, starting with the preparation of the pyrazolidine ringThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and pyrazolidine derivatives. Compared to these, 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is unique due to its specific substituents and the presence of both a cyano and a methoxy group, which can influence its reactivity and biological activity. Examples of similar compounds include 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine and 3(5)-substituted pyrazoles .

Properties

Molecular Formula

C29H22ClN3O

Molecular Weight

464g/mol

IUPAC Name

(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

InChI

InChI=1S/C29H22ClN3O/c1-34-28-27(20-9-3-2-4-10-20)29(33(32(28)19-31)22-17-15-21(30)16-18-22)25-13-7-5-11-23(25)24-12-6-8-14-26(24)29/h2-18,27-28H,1H3/t27-,28+/m1/s1

InChI Key

XYZPQTGUBKVTLR-IZLXSDGUSA-N

Isomeric SMILES

CO[C@H]1[C@H](C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

SMILES

COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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